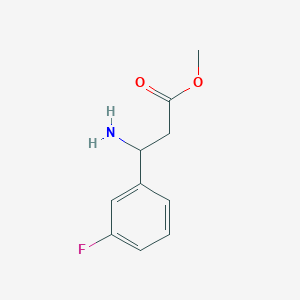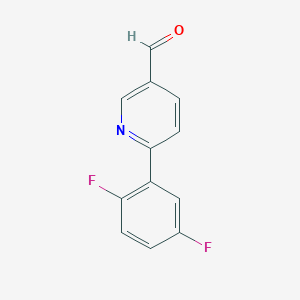
2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BROMOPHENYL)-8-ME-4-QUINOLINECARBOXYLATE is a complex organic compound that features a biphenyl group, a bromophenyl group, and a quinoline carboxylate moiety
Méthodes De Préparation
The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BROMOPHENYL)-8-ME-4-QUINOLINECARBOXYLATE typically involves multiple steps, including the formation of the biphenyl and bromophenyl intermediates, followed by their coupling with the quinoline carboxylate. One common method for synthesizing biphenyl derivatives is the Suzuki cross-coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Analyse Des Réactions Chimiques
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BROMOPHENYL)-8-ME-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new C-N or C-S bonds.
Applications De Recherche Scientifique
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BROMOPHENYL)-8-ME-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BROMOPHENYL)-8-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The biphenyl and quinoline moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BROMOPHENYL)-8-ME-4-QUINOLINECARBOXYLATE include other biphenyl and quinoline derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. For example:
1,1’-Biphenyl-4-yl (3-methylbenzofuran-2-yl)methanones: These compounds are synthesized via Suzuki cross-coupling and have been studied for their antimicrobial properties.
4-Bromophenylacetic acid: This compound is a derivative of phenylacetic acid and can undergo various chemical reactions, including esterification and hydrazone formation.
Propriétés
Formule moléculaire |
C31H22BrNO3 |
|---|---|
Poids moléculaire |
536.4 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H22BrNO3/c1-20-6-5-9-26-27(18-28(33-30(20)26)23-14-16-25(32)17-15-23)31(35)36-19-29(34)24-12-10-22(11-13-24)21-7-3-2-4-8-21/h2-18H,19H2,1H3 |
Clé InChI |
WNHFBLRLEPPHQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052085.png)
![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12052090.png)

![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)


![Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12052113.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12052127.png)
